
5E,7Z-Dodecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5E,7Z-Dodecadien-1-ol is an organic compound characterized by its diene structure, which includes two double bonds at the 5th and 7th positions of a 12-carbon chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5E,7Z-Dodecadien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-dodecanol or 1-dodecene.
Formation of Double Bonds:
Hydroboration-Oxidation: One common method involves hydroboration-oxidation, where the diene is first hydroborated to form an organoborane intermediate, which is then oxidized to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing metal catalysts such as palladium or nickel to facilitate the formation of the diene structure.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5E,7Z-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).
Major Products
Oxidation: Dodecadienal, dodecadienoic acid.
Reduction: Dodecane.
Substitution: Dodecadienyl chloride, dodecadienyl tosylate.
Applications De Recherche Scientifique
5E,7Z-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in pheromone communication in insects, particularly in moth species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism by which 5E,7Z-Dodecadien-1-ol exerts its effects involves:
Molecular Targets: Interacting with specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways related to pheromone detection in insects or metabolic pathways in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5E,7E-Dodecadien-1-ol: Similar structure but with different double bond configuration.
5Z,7Z-Dodecadien-1-ol: Both double bonds are in the cis configuration.
Dodecanol: Saturated alcohol without double bonds.
Uniqueness
5E,7Z-Dodecadien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration makes it particularly effective in pheromone communication and as a synthetic intermediate in organic chemistry.
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(5E,7Z)-dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7+ |
Clé InChI |
JUDKGQZMLJXRJX-IGTJQSIKSA-N |
SMILES isomérique |
CCCC/C=C\C=C\CCCCO |
SMILES canonique |
CCCCC=CC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



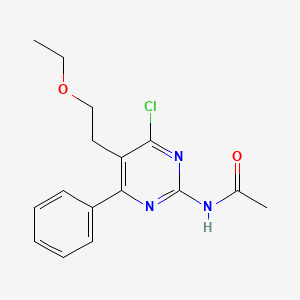
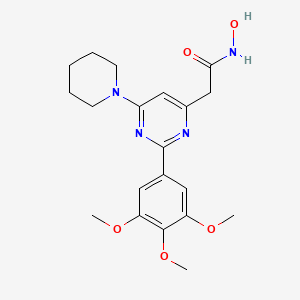
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
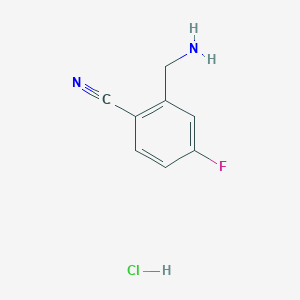

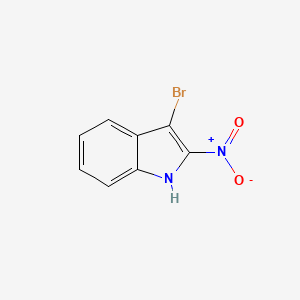
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
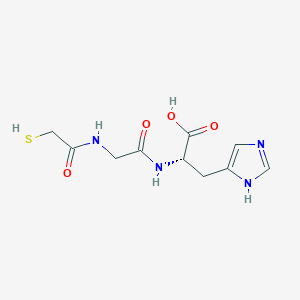
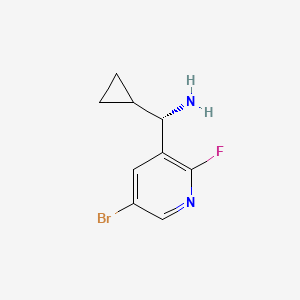

![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)

